Class-Level Wnt Pathway Inhibitory Activity: Pyridyl Piperidine Scaffold Validation
The pyridyl piperidine chemotype, to which 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine belongs, has been experimentally validated as a Wnt pathway inhibitor in patent disclosures. The patent WO2015140082A1 [1] discloses a series of substituted pyridyl piperidines that exhibit Wnt reporter assay IC50 values across a broad range, with many examples demonstrating potency below 1 µM in HEK293-STF cells. While specific IC50 data for 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is not publicly reported, its structural congruence with the most active subsets of this series—particularly those bearing a 5-chloro-pyridine and a 3-piperidinylmethoxy linker—supports its use as a privileged fragment for hit-to-lead optimization [1].
| Evidence Dimension | Wnt pathway inhibition (SuperTopFlash reporter assay) |
|---|---|
| Target Compound Data | Not publicly reported; structural class predicted to be active based on SAR. |
| Comparator Or Baseline | Closely related pyridyl piperidines disclosed in WO2015140082A1 (e.g., compounds of Formula I) show IC50 values ranging from <0.1 µM to >10 µM. |
| Quantified Difference | N/A (specific data unavailable) |
| Conditions | HEK293-STF SuperTopFlash Wnt reporter assay, 24-48h incubation, comparator data extracted from patent biological examples |
Why This Matters
This class-level validation de-risks the scaffold for Wnt-targeted drug discovery, providing a rational basis for selecting this compound over unrelated heterocyclic building blocks that lack any Wnt pathway annotation.
- [1] MERCK PATENT GMBH. Pyridyl piperidines as Wnt pathway inhibitors. WO2015140082A1, filed March 10, 2015, and published September 24, 2015. View Source
